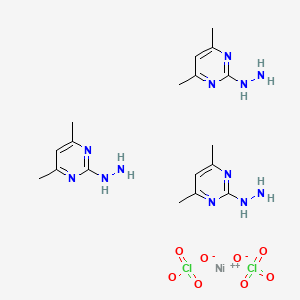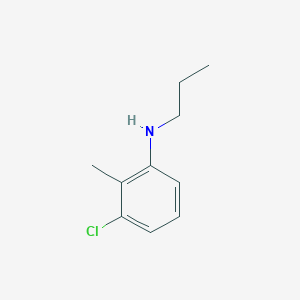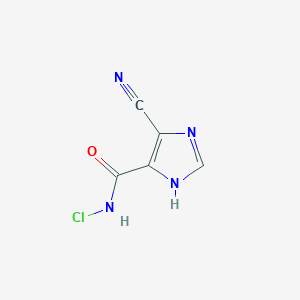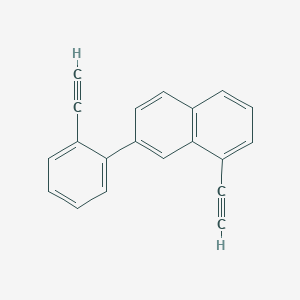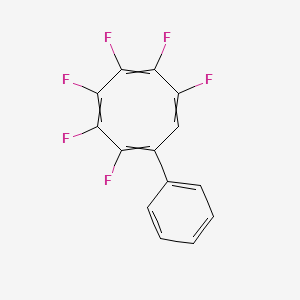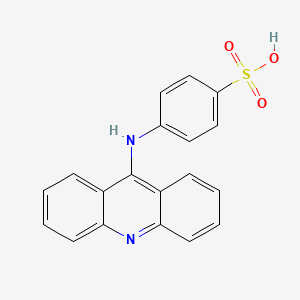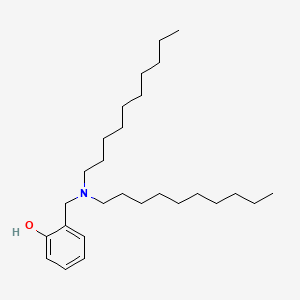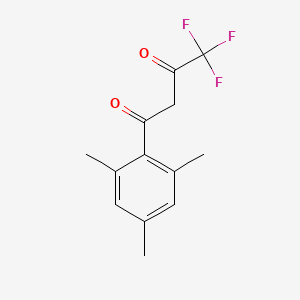![molecular formula C16H11N3O2 B14506935 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione CAS No. 64532-08-7](/img/structure/B14506935.png)
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinazolines, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-N′-arylbenzohydrazides with haloketones in the presence of iodine as a catalyst. The reaction is carried out in ionic liquids at elevated temperatures (around 80°C) for several hours . Another approach involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, catalysts, and solvents to meet industrial requirements.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
科学的研究の応用
作用機序
The mechanism of action of 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor cell proliferation and migration . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of the enzymes or receptors.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in their substituents and specific biological activities.
Pyrrolo[1,2-a]quinolines: Another class of compounds with a similar fused ring system, known for their diverse biological activities.
Pyrimido[1,2-c]quinazolines: These compounds also have a fused ring system and exhibit various pharmacological properties.
Uniqueness
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both pyridine and quinazoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
64532-08-7 |
|---|---|
分子式 |
C16H11N3O2 |
分子量 |
277.28 g/mol |
IUPAC名 |
2-hydroxy-3-pyridin-2-yl-1H-pyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O2/c20-13-9-19-12-7-2-1-5-10(12)16(21)18-15(19)14(13)11-6-3-4-8-17-11/h1-8,20H,9H2 |
InChIキー |
ZASSEHVYUIEVNE-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


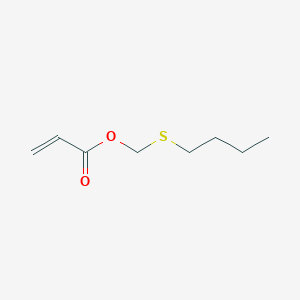
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
